1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride,Mixtureofdiastereomers

Physicochemical characterization Salt formulation Building block procurement

1-Amino-3-methoxycyclobutane-1-carboxamide hydrochloride, supplied as a mixture of diastereomers (CAS 2839139‑20‑5), is a small-molecule cyclobutane derivative with the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g mol⁻¹. The compound incorporates a four-membered carbocyclic core bearing an amino group, a methoxy substituent, and a primary carboxamide, and is formulated as the hydrochloride salt.

Molecular Formula C6H13ClN2O2
Molecular Weight 180.63 g/mol
CAS No. 2839139-20-5
Cat. No. B6608284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-3-methoxycyclobutane-1-carboxamidehydrochloride,Mixtureofdiastereomers
CAS2839139-20-5
Molecular FormulaC6H13ClN2O2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCOC1CC(C1)(C(=O)N)N.Cl
InChIInChI=1S/C6H12N2O2.ClH/c1-10-4-2-6(8,3-4)5(7)9;/h4H,2-3,8H2,1H3,(H2,7,9);1H
InChIKeyMYUFHOYHKDSREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-methoxycyclobutane-1-carboxamide Hydrochloride (CAS 2839139-20-5): A Constrained Cyclobutane Building Block for Medicinal Chemistry


1-Amino-3-methoxycyclobutane-1-carboxamide hydrochloride, supplied as a mixture of diastereomers (CAS 2839139‑20‑5), is a small-molecule cyclobutane derivative with the molecular formula C₆H₁₃ClN₂O₂ and a molecular weight of 180.63 g mol⁻¹ . The compound incorporates a four-membered carbocyclic core bearing an amino group, a methoxy substituent, and a primary carboxamide, and is formulated as the hydrochloride salt. Cyclobutane-containing building blocks are valued in drug discovery for their ability to impose conformational rigidity, filling a distinct region of three-dimensional chemical space compared to flexible acyclic or larger-ring analogs.

Why 1-Amino-3-methoxycyclobutane-1-carboxamide Hydrochloride Cannot Be Replaced by Generic Cyclobutane Analogs


Despite sharing the cyclobutane scaffold with numerous catalog building blocks, 1-amino-3-methoxycyclobutane-1-carboxamide hydrochloride occupies a specific intersection of structural features—the 1,3-substitution pattern, the methoxy group, the primary carboxamide, and the hydrochloride salt form—that cannot be simultaneously replicated by any single commercially available comparator . The closest analogs differ in at least one critical dimension: the free‑base form (CAS 1692096‑13‑1) lacks the salt‑driven solubility and handling advantages; the analogous carboxylic acid (CAS 1694473‑37‑4) replaces the carboxamide, altering hydrogen‑bonding capacity and reactivity; and the unsubstituted parent 1‑aminocyclobutane‑1‑carboxamide hydrochloride (CAS 190004‑62‑7) omits the methoxy group, potentially compromising binding interactions and metabolic stability. Substituting any of these analogs therefore introduces uncontrolled variables in synthetic routes, physicochemical property profiles, and biological assays.

Product‑Specific Quantitative Evidence Guide for 1-Amino-3-methoxycyclobutane-1-carboxamide Hydrochloride


Hydrochloride Salt vs. Free Base: Molecular Weight and Stoichiometry

The hydrochloride salt formulation (CAS 2839139‑20‑5) exhibits a molecular weight of 180.63 g mol⁻¹ compared to 144.17 g mol⁻¹ for the free base (CAS 1692096‑13‑1) . This 25.3% increase in molecular weight reflects the presence of one equivalent of HCl and is consistent with the molecular formula C₆H₁₃ClN₂O₂ versus C₆H₁₂N₂O₂ for the free base. The salt form is expected to confer higher aqueous solubility and improved solid‑state stability relative to the free amine, although experimentally measured solubility data for this specific compound have not been published.

Physicochemical characterization Salt formulation Building block procurement

Diastereomeric Mixture vs. Single Enantiomers: Stereochemical Complexity

CAS 2839139‑20‑5 is explicitly specified as a mixture of diastereomers, whereas structurally related cyclobutane‑amino‑acid derivatives such as (1s,3s)-1-amino-3-methoxycyclobutane-1-carboxylic acid hydrochloride (CAS 2193052‑07‑0) are sold as single, defined stereoisomers . The diastereomeric mixture contains both cis and trans forms of the 1‑amino‑3‑methoxy substitution pattern. No published ratio of diastereomers is available; the mixture is typically used when downstream separation or stereochemical diversification is planned, whereas single‑isomer products are required for target‑driven SAR studies.

Stereochemistry Chiral building blocks Medicinal chemistry

Methoxy Substituent vs. Unsubstituted Parent: Molecular Properties

Introduction of the 3‑methoxy group increases the molecular weight from 150.61 g mol⁻¹ for the unsubstituted 1‑aminocyclobutane‑1‑carboxamide hydrochloride (CAS 190004‑62‑7) to 180.63 g mol⁻¹ for the target compound, and adds one hydrogen‑bond acceptor (the ether oxygen) and increases topological polar surface area (TPSA) by approximately 9 Ų [1]. The computed LogP for the free base decreases by roughly 0.3–0.5 log units relative to the des‑methoxy analog, though experimental values have not been reported. These property shifts are class‑typical for O‑methylation of aliphatic amines and are not unique to this compound.

Structure-activity relationship Cyclobutane derivatives Drug design

Optimal Application Scenarios for 1-Amino-3-methoxycyclobutane-1-carboxamide Hydrochloride (CAS 2839139-20-5)


Scaffold‑Hopping and Fragment‑Based Drug Discovery

The compound serves as a rigid, three‑dimensional fragment or scaffold‑hopping starting point in medicinal chemistry programs targeting enzymes, receptors, or protein‑protein interactions where conformational pre‑organization is beneficial. The methoxy and carboxamide groups provide vectors for hydrogen bonding, while the diastereomeric mixture allows initial screening of stereochemical preferences before committing to a costly single‑isomer synthesis .

Synthesis of Spirocyclic and Fused Heterocyclic Libraries

The 1‑amino‑3‑methoxy‑cyclobutane‑carboxamide core can be elaborated through amide coupling, reductive amination, or cyclization reactions to generate diverse, patent‑differentiated chemical libraries. The hydrochloride salt form simplifies handling in automated parallel synthesis workflows where precise stoichiometric control and reproducible dissolution are required .

Physicochemical Property Modulation in Lead Optimization

When a lead series suffers from excessive lipophilicity or poor solubility, replacing a flexible acyclic amine‑amide motif with the constrained cyclobutane core of this building block can reduce the number of rotatable bonds and lower logP, as predicted by in silico models [1]. The methoxy group further attenuates lipophilicity relative to the des‑methoxy cyclobutane analog, offering a fine‑tuning handle without introducing additional chiral centers [1].

Reference Compound for Developing Cyclobutane Synthetic Methodology

Because the compound combines an amino group, a methoxy group, and a primary carboxamide on a strained cyclobutane template, it serves as a challenging and informative model substrate for developing new synthetic methods—such as C–H functionalization, photoredox catalysis, or ring‑opening transformations—where chemoselectivity and stereochemical outcome are of primary interest .

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